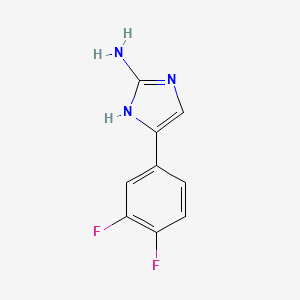
4-(3,4-difluorophenyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-difluorophenyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-(3,4-difluorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
4-(3,4-difluorophenyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3,4-difluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
- 4-(2,4-difluorophenyl)-1H-imidazol-2-amine
- 4-(3,4-difluorophenyl)-1H-pyrazole-2-amine
- 4-(3,4-difluorophenyl)-1H-triazole-2-amine
Uniqueness
4-(3,4-difluorophenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
4-(3,4-Difluorophenyl)-1H-imidazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a difluorophenyl group, which is crucial for its biological activity. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various imidazole derivatives demonstrated that similar compounds displayed potent inhibitory effects on cancer cell lines. For instance, derivatives with imidazole scaffolds have shown IC50 values in the low micromolar range against various tumors, including breast and colon cancers .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example, imidazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance potency and selectivity against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Related imidazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections . The presence of the difluorophenyl group may enhance this activity by improving membrane permeability or interaction with microbial targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Activity : A derivative with a similar structure was tested against multiple myeloma cell lines, showing an IC50 value of 0.64 µM, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : Compounds with imidazole structures were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against Gram-positive bacteria .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-(3,4-difluorophenyl)-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQFBAONZJVDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














